

Discovery of Pyrazolo[1,5-a]pyrimidine PIM Kinase Inhibitors

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Compound of Interest

Compound Name: *Ros-IN-2*

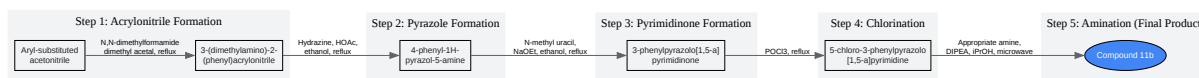
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The discovery of this class of PIM-1 inhibitors began with a virtual screening of a large compound library, which identified a pyrazolo[1,5-a]pyrimidine scaffold as an initial hit with a modest Pim-1 inhibitory potency ($IC_{50} = 52 \mu M$)[10]. This scaffold was of particular interest because it differed from other known PIM-1 inhibitors like SGI-1776, which, despite being potent, had significant off-target effects, including inhibition of the hERG channel and cytochrome P450 (CYP) enzymes. Starting with this initial hit, systematic modifications were made to the pyrazolo[1,5-a]pyrimidine core to enhance its potency and improve its physicochemical properties.

Synthesis Pathway of a Representative Pyrazolo[1,5-a]pyrimidine PIM-1 Inhibitor (Compound 11b)

A convenient synthetic route has been developed for 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivatives, allowing for diverse substitutions. The synthesis of a potent example, Compound 11b, is illustrative of the general strategy employed for this class of inhibitors[9].



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Synthetic route for pyrazolo[1,5-a]pyrimidine PIM-1 inhibitors.

Quantitative Data

The inhibitory activity of the pyrazolo[1,5-a]pyrimidine series was evaluated against PIM-1 and other kinases. Below is a summary of the key quantitative data for the lead compound, Compound 11b, and related compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Compound	Pim-1 IC50 (nM)	Flt-3 IC50 (nM)
9	27	412
9a	30	125
11a	28	125
11b	27	125

Data sourced from Xu et al. (2014)[9].

Table 2: Kinase Selectivity Profile of Compound 11b

Kinase Target	% Inhibition at 1 μ M
Pim-1	>95%
Flt-3	>90%
JAK2	<10%
CDK2/CycA	<10%
Aurora A	<10%
Aurora B	<10%

Selectivity score $S(50) = 0.14$ for a panel of 119 oncogenic kinases, indicating high selectivity[9].

Table 3: hERG Inhibition Data

Compound	% hERG Inhibition at 30 μ M
SGI-1776	>90%
Compound 1	>90%
Compound 11b	<10%

Data demonstrates a significantly improved safety profile for Compound 11b regarding cardiotoxicity[9].

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay is used to measure the inhibitory effect of compounds on kinase activity.

- Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor fluorophore (e.g., Europium-chelate on an anti-phospho-substrate antibody) and an acceptor fluorophore (e.g., ULight™) on the substrate.

- Procedure:
 - The kinase, substrate, and ATP are incubated with the test compound.
 - The detection reagents (antibody-donor and streptavidin-acceptor) are added.
 - The plate is read on a TR-FRET-compatible reader, measuring emission at both donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
- Data Analysis: The TR-FRET ratio (acceptor/donor emission) is calculated. The percent inhibition is determined relative to a DMSO control. IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.

BAD Phosphorylation Assay

This cell-based assay determines the ability of the inhibitor to block the PIM-1-mediated phosphorylation of its downstream substrate, BAD.

- Cell Culture: Grow a suitable cell line (e.g., a human leukemia cell line) to a sufficient density.
- Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.
- Cell Lysis: Lyse the cells to extract total protein.
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the proteins to a nitrocellulose membrane.
 - Probe the membrane with antibodies specific for phosphorylated BAD (at the relevant serine residue) and total BAD.
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated BAD to total BAD. A decrease in this ratio indicates inhibition of PIM-1 activity.

2D Colony Formation Assay

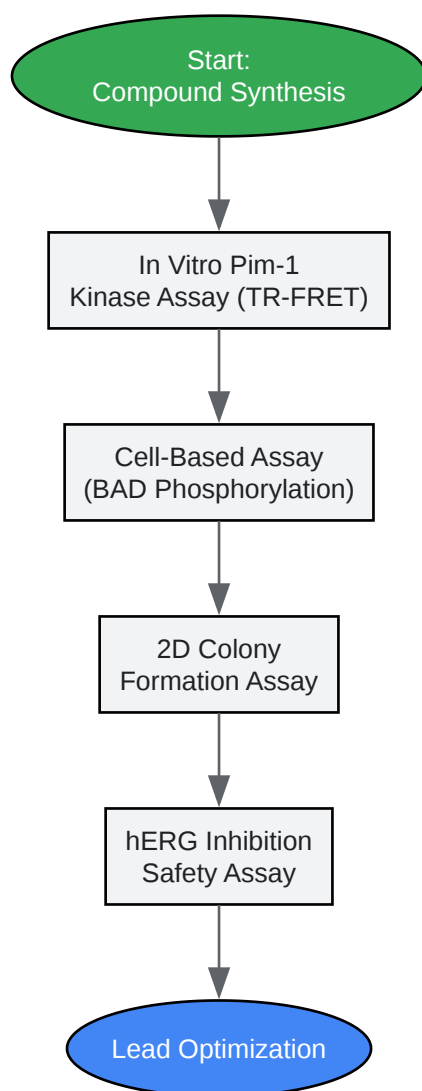
This assay assesses the effect of the inhibitor on the clonogenic survival of cancer cells.

- Cell Plating: Seed a low density of cancer cells in a 6-well plate.
- Treatment: Treat the cells with the test compound at various concentrations.
- Incubation: Incubate the plates for a period sufficient for colony formation (typically 7-14 days).
- Fixing and Staining:
 - Wash the colonies with PBS.
 - Fix the colonies with a methanol-based solution.
 - Stain the colonies with crystal violet.
- Quantification: Count the number of colonies in each well. A reduction in the number of colonies indicates cytotoxic or cytostatic effects of the compound[13][14][15][16][17].

hERG Inhibition Assay

This assay is crucial for assessing the potential cardiotoxicity of a compound.

- Principle: A common method is the automated patch-clamp electrophysiology assay, which measures the effect of the compound on the hERG potassium channel currents in a stable cell line (e.g., HEK-293)[18][19].
- Procedure:
 - Cells expressing the hERG channel are subjected to a voltage protocol to elicit hERG currents.
 - The test compound is applied at various concentrations.
 - The change in the hERG tail-current is measured.
- Data Analysis: The percent change in the hERG current is calculated, and from this, an IC50 value for hERG inhibition is determined[20][21][22].



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A generic experimental workflow for PIM-1 inhibitor evaluation.

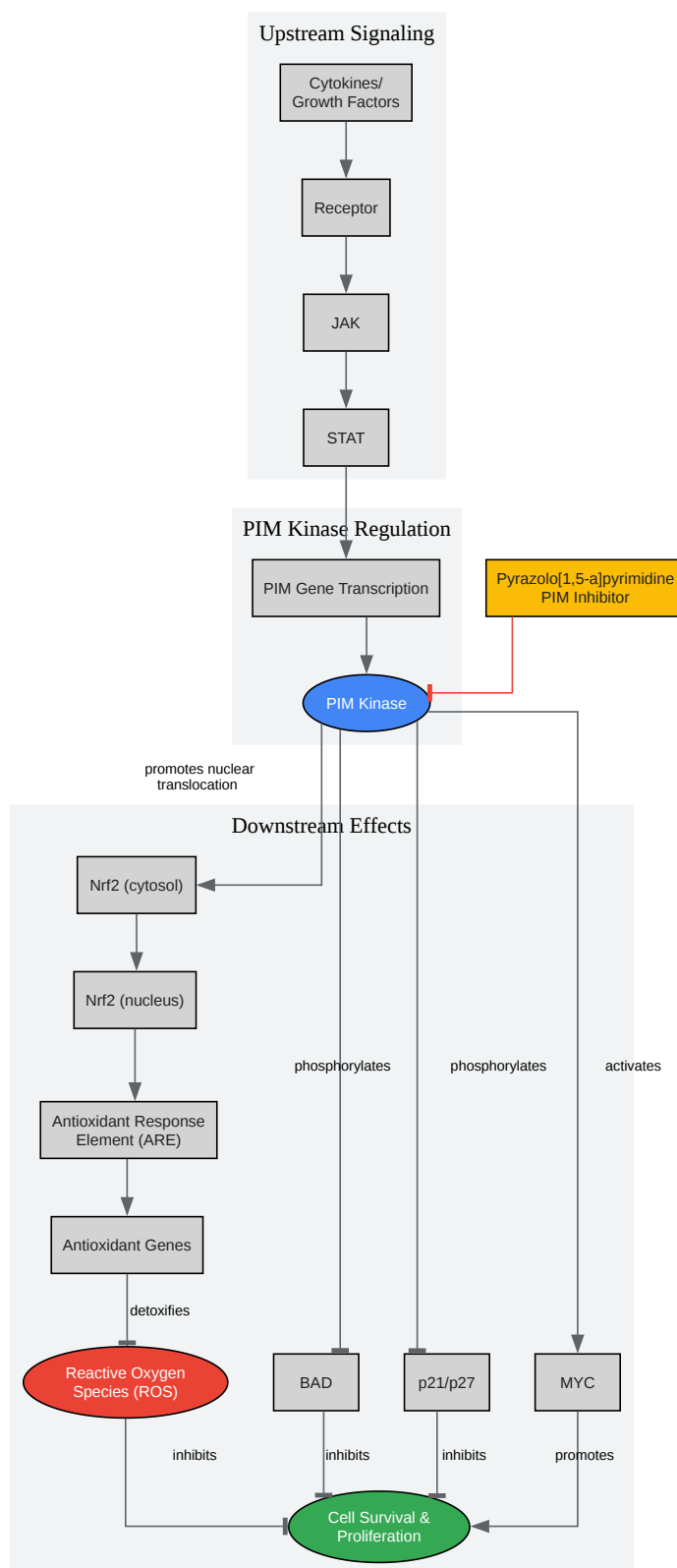
PIM Kinase Signaling and its Interplay with Reactive Oxygen Species (ROS)

PIM kinases are constitutively active serine/threonine kinases that are regulated primarily at the level of transcription and translation[9][23]. They are downstream effectors of numerous signaling pathways, most notably the JAK/STAT pathway, which is activated by various cytokines and growth factors[24][25].

PIM kinases phosphorylate a wide range of substrates involved in cell survival, proliferation, and apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle regulators p21 and p27, and the transcription factor MYC[23][26][27]. By phosphorylating and inactivating BAD, PIM kinases promote cell survival[27].

Recent research has uncovered a critical link between PIM kinases and the cellular redox state. PIM kinase activity helps cancer cells, particularly those in a hypoxic environment, to cope with oxidative stress[7][8]. They achieve this by promoting the nuclear localization and activity of the transcription factor Nrf2 (Nuclear factor-erythroid 2 p45-related factor 2)[7][8][26]. Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous genes that detoxify ROS[7][8].

Inhibition of PIM kinases prevents the nuclear accumulation of Nrf2, leading to a decrease in the expression of antioxidant genes. This results in an accumulation of intracellular ROS to toxic levels, which can selectively kill cancer cells, especially in the hypoxic tumor microenvironment[7][8][26].



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PIM kinase signaling pathway and its interplay with ROS.

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